α1A-Adrenoceptor Subtype Selectivity: Silodosin vs Tamsulosin Direct Binding Comparison
In radioligand binding assays using cloned human α1-adrenoceptor subtypes, silodosin exhibits a 162-fold selectivity for α1A-AR over α1B-AR, substantially exceeding tamsulosin's 9.55-fold selectivity [1]. The absolute Ki values demonstrate silodosin's α1A-AR affinity (0.039 ± 0.006 nmol/L) is approximately 3.25-fold lower potency than tamsulosin (0.012 ± 0.002 nmol/L) at the α1A subtype, but silodosin achieves far superior discrimination against α1B-AR (Ki 6.5 ± 0.6 nmol/L) compared to tamsulosin (Ki 0.12 ± 0.00 nmol/L) [1]. A separate binding study confirms silodosin as a clearly selective α1A-AR antagonist with Ki ratios of 25.3 and 50.2 for α1D- and α1B-AR respectively [2]. This selectivity exceeds that of all currently used α-blockers, including tamsulosin, naftopidil, prazosin, doxazosin, and terazosin [3].
| Evidence Dimension | α1A/α1B adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | α1A/α1B ratio = 162; α1A Ki = 0.039 ± 0.006 nmol/L; α1B Ki = 6.5 ± 0.6 nmol/L |
| Comparator Or Baseline | Tamsulosin: α1A/α1B ratio = 9.55; α1A Ki = 0.012 ± 0.002 nmol/L; α1B Ki = 0.12 ± 0.00 nmol/L; Naftopidil: ratio = 0.372; Prazosin: ratio = 0.204 |
| Quantified Difference | Silodosin selectivity ratio 17-fold higher than tamsulosin (162 vs 9.55); α1B Ki of silodosin 54-fold higher than tamsulosin (6.5 vs 0.12 nmol/L) |
| Conditions | Radioligand binding assay with cloned human α1A-, α1B-, and α1D-adrenoceptors; Ki values presented as mean ± standard error of 3 experiments |
Why This Matters
Silodosin's 17-fold greater α1A/α1B selectivity ratio compared to tamsulosin directly correlates with reduced off-target vascular α1B-AR blockade, minimizing hypotensive effects while preserving therapeutic uroselectivity for prostatic α1A-AR.
- [1] Tatemichi S, Kobayashi K, Maezawa A, Kobayashi M, Yamazaki Y, Shibata N. α1-Adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213). Yakugaku Zasshi. 2006;126(Special issue):209-216. Table 1: Ki values and subtype selectivity ratios for silodosin, tamsulosin, naftopidil, and prazosin. View Source
- [2] Michel MC, Korstanje C. Revisiting the pharmacodynamic uroselectivity of α1-adrenergic receptor antagonists. J Pharmacol Exp Ther. 2025;392(1):100-112. View Source
- [3] Chapple CR. The pharmacological profile of the α1A-adrenoceptor antagonist silodosin. Eur Urol Suppl. 2010;9(4):486-490. View Source
